molecular formula C14H14N2S B12123583 Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- CAS No. 1171599-25-9

Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]-

Cat. No.: B12123583
CAS No.: 1171599-25-9
M. Wt: 242.34 g/mol
InChI Key: UCCFKGDOIAWOOP-UHFFFAOYSA-N
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Description

Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- is a complex organic compound that features a quinoline ring system substituted with an ethyl and methyl group, and a thioether linkage to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Thioether Formation: The thioether linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.

    Introduction of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the nitrile group, potentially leading to the formation of amines.

    Substitution: The compound can participate in various substitution reactions, especially at the quinoline ring and the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced quinoline derivatives.

    Substitution: Various substituted quinoline and nitrile derivatives.

Scientific Research Applications

Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA, while the thioether linkage may interact with thiol groups in proteins, leading to inhibition of enzymatic activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline ring system.

    Thioethers: Compounds such as thioanisole and methylthioethanol.

Uniqueness

Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- is unique due to its combination of a quinoline ring, thioether linkage, and acetonitrile group, which imparts distinct chemical and biological properties not found in simpler quinoline or thioether compounds.

This detailed article provides a comprehensive overview of Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1171599-25-9

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

2-(8-ethyl-2-methylquinolin-4-yl)sulfanylacetonitrile

InChI

InChI=1S/C14H14N2S/c1-3-11-5-4-6-12-13(17-8-7-15)9-10(2)16-14(11)12/h4-6,9H,3,8H2,1-2H3

InChI Key

UCCFKGDOIAWOOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)SCC#N

Origin of Product

United States

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